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molecular formula C15H16N2O2S B8642987 4-(2-Piperidin-1-yl-thiazol-4-yl)-benzoic acid CAS No. 860344-52-1

4-(2-Piperidin-1-yl-thiazol-4-yl)-benzoic acid

Cat. No. B8642987
M. Wt: 288.4 g/mol
InChI Key: MDYHBLVQVAEYCU-UHFFFAOYSA-N
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Patent
US07915300B2

Procedure details

4-(2-bromoacetyl)benzoic acid (1.23 mmol) and 1-piperidinethiocarboxamide (1.23 mmol) were mixed in THF (10 mL), then refluxed for 3 h. The reaction mixture was then allowed to reach room temperature and the obtained precipitate was collected by filtration and washed with 3 portions of diethyl ether. The crude product was crystallized from hot 1:1 EtOH-EtOAc to give a first harvest of colorless needles (0.28 g, 0.95 mmol). 1H NMR (DMSO-d6, 400 MHz,) δ 7.93 (4H, m), 7.40 (1H, s), 3.48 (4H, m), 1.60 (6H, m).
Quantity
1.23 mmol
Type
reactant
Reaction Step One
Quantity
1.23 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)=O.[N:14]1([C:20](=[S:22])[NH2:21])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1>C1COCC1>[N:14]1([C:20]2[S:22][CH:2]=[C:3]([C:5]3[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=3)[N:21]=2)[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
1.23 mmol
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
1.23 mmol
Type
reactant
Smiles
N1(CCCCC1)C(N)=S
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to reach room temperature
FILTRATION
Type
FILTRATION
Details
the obtained precipitate was collected by filtration
WASH
Type
WASH
Details
washed with 3 portions of diethyl ether
CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from hot 1:1 EtOH-EtOAc

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)C=1SC=C(N1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.95 mmol
AMOUNT: MASS 0.28 g
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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